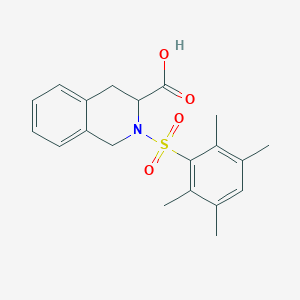

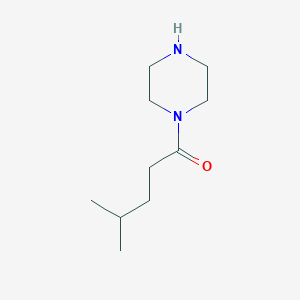

![molecular formula C11H13F3N2O B6142949 N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide CAS No. 1020998-33-7](/img/structure/B6142949.png)

N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

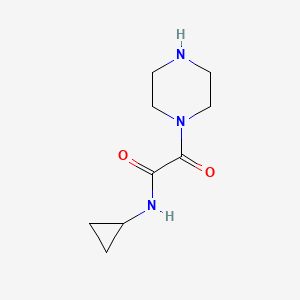

“N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide” is a chemical compound. It is an N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine . It is a small molecule and is considered experimental .

Chemical Reactions Analysis

The chemical reactions involving “N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide” are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen

Antineoplastic Activity

Flutamide is classified as an anti-androgen and is used in the management of advanced prostate cancer. It acts by inhibiting androgen receptors, thereby suppressing the growth of androgen-dependent tumors. Its oral administration leads to extensive first-pass metabolism in the liver, resulting in the production of several metabolites .

Metabolite Synthesis and Characterization

Two important metabolites of Flutamide are 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1) and 2-amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3). Flu-1 is a major plasma metabolite and a known impurity. It can cause severe hepatic dysfunction. Flu-3, on the other hand, is the primary urinary metabolite, representing a significant portion of excretion. Structural confirmation of these metabolites is crucial for understanding their impact .

Chromatographic Analysis

Efforts have been made to develop chromatographic methods for resolving Flutamide and its metabolites. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography with Diode Array Detection (HPLC–DAD) are commonly used techniques. These methods allow quantitative analysis of Flutamide and its metabolites in pure form, human urine, and plasma samples. Validation follows FDA guidelines and USP recommendations .

Trifluoromethyl Group Effects

The trifluoromethyl (CF3) group in Flutamide contributes to its pharmacological properties. Understanding the physicochemical effects of CF3 substitutions is essential. Researchers have compared CF3-substituted residues with their methyl (CH3)-substituted analogues to predict perturbations in protein stability and dynamics .

Indole Scaffold and Receptor Binding

Flutamide contains an indole nucleus, which is a common scaffold in synthetic drug molecules. Indole derivatives exhibit clinical and biological applications. Investigating Flutamide’s binding affinity to multiple receptors provides insights for developing new derivatives with therapeutic potential .

Enthalpy of Reaction with Acetamide

Flutamide’s reaction enthalpy with acetamide has been studied. Such thermodynamic data contribute to our understanding of its chemical behavior and interactions .

Eigenschaften

IUPAC Name |

N-methyl-2-[[3-(trifluoromethyl)phenyl]methylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c1-15-10(17)7-16-6-8-3-2-4-9(5-8)11(12,13)14/h2-5,16H,6-7H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMPRYLANMHZSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CNCC1=CC(=CC=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B6142903.png)

![methyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B6142907.png)

![3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6142924.png)

![4-(furan-2-ylmethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142956.png)